2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
CAS No.: 898624-45-8
Cat. No.: VC6053461
Molecular Formula: C16H20N6O3S
Molecular Weight: 376.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898624-45-8 |
|---|---|
| Molecular Formula | C16H20N6O3S |
| Molecular Weight | 376.44 |
| IUPAC Name | 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C16H20N6O3S/c17-21-15(11-4-2-1-3-5-11)19-20-16(21)26-10-14(23)18-12-6-8-13(9-7-12)22(24)25/h6-9,11H,1-5,10,17H2,(H,18,23) |
| Standard InChI Key | MZFSHOZGYCXVRM-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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1,2,4-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. The amino group at position 4 and cyclohexyl substituent at position 5 enhance steric bulk and electronic modulation .
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Sulfanyl bridge (-S-): Connects the triazole ring to the acetamide moiety, influencing solubility and redox activity .
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4-Nitrophenyl acetamide: The nitro group () introduces strong electron-withdrawing effects, while the acetamide group () facilitates hydrogen bonding with biological targets .
The cyclohexyl group contributes to lipophilicity, potentially improving membrane permeability in drug delivery applications.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 376.44 g/mol |
| CAS Registry Number | 898624-45-8 |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
The nitro group’s electron-deficient nature renders the compound reactive toward nucleophilic substitution, which can be exploited in further derivatization .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence :
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Triazole ring formation: Cyclocondensation of thiosemicarbazide derivatives with cyclohexyl carbonyl compounds under acidic conditions.
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Sulfanyl group introduction: Reaction of the triazole intermediate with chloroacetamide derivatives in the presence of a base (e.g., KCO).
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Nitrophenyl acetamide coupling: Amidation of 4-nitroaniline with acetyl chloride, followed by purification via recrystallization .
Critical parameters include temperature control (60–80°C), anhydrous solvents, and catalytic agents (e.g., pyridine) to suppress side reactions .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): -NMR confirms proton environments (e.g., cyclohexyl CH at δ 1.2–1.8 ppm, aromatic protons at δ 7.5–8.2 ppm) .
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Infrared (IR) Spectroscopy: Peaks at 1650 cm (amide C=O) and 1520 cm (N-O stretch of nitro group) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 376.44.
Biological Activity and Mechanisms
Antimicrobial Properties
Triazole derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens. The sulfanyl group enhances membrane disruption, while the nitro group generates reactive oxygen species (ROS) that damage microbial DNA . In vitro studies on analogous compounds demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
Enzyme Inhibition
The compound’s structural similarity to α-glucosidase inhibitors suggests potential antidiabetic applications . Competitive inhibition mechanisms involve blocking the enzyme’s active site through hydrogen bonding with the acetamide moiety .
Applications and Future Directions
Drug Development
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Lead compound optimization: Structural modifications (e.g., replacing nitro with cyano groups) could reduce toxicity while maintaining efficacy .
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Combination therapies: Synergy with existing antibiotics (e.g., fluconazole) may overcome microbial resistance.
Agricultural Uses
Triazole derivatives are explored as fungicides for crop protection. Field trials on rice blast (Magnaporthe oryzae) show 70% disease suppression at 10 ppm .
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